![molecular formula C10H17ClFNO2 B2744948 Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride CAS No. 2375249-33-3](/img/structure/B2744948.png)
Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C10H17ClFNO2 and its molecular weight is 237.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate; hydrochloride
- Molecular Formula : C10H17ClFNO2
- Molecular Weight : 237.7 g/mol
- CAS Number : 2375249-33-3
- Purity : Typically 95% .
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate. Its structural similarity to known antibacterial agents suggests it may inhibit bacterial growth through interference with bacterial cell wall synthesis or function.
The proposed mechanism involves the compound's ability to disrupt bacterial membrane integrity and inhibit essential enzymes involved in cell wall biosynthesis. This mechanism is similar to that of other fluoro-substituted pyrrole derivatives known for their antimicrobial properties .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics. Its lipophilicity allows it to penetrate biological membranes effectively. The compound is not a substrate for major cytochrome P450 enzymes (CYPs), indicating a lower risk of drug-drug interactions .
Property | Value |
---|---|
Log P (octanol/water) | 1.53 |
BBB Permeability | Yes |
CYP Inhibition | No |
Toxicity Profile
Initial toxicity assessments suggest that ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate has a low toxicity profile in vitro. However, comprehensive in vivo studies are required to fully understand its safety and toxicity in humans.
Study 1: Antimicrobial Efficacy
In a controlled study assessing the antibacterial efficacy against Staphylococcus aureus, the compound demonstrated significant inhibitory effects at concentrations as low as 10 µg/mL. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Study 2: Pharmacokinetics in Animal Models
A pharmacokinetic study conducted on rats showed that after oral administration, the compound reached peak plasma concentration within 1 hour. The half-life was approximately 4 hours, suggesting potential for once-daily dosing in therapeutic applications .
Study 3: Safety Evaluation
A preliminary safety evaluation involving repeated dosing in animal models indicated no significant adverse effects at therapeutic doses. Histopathological examination revealed no organ toxicity or abnormalities .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Antagonists of Retinol Binding Proteins
Recent studies have highlighted the compound's role as an antagonist of retinol binding proteins, which are crucial in the transport of vitamin A derivatives. The structural modifications in the compound allow it to interact effectively with these proteins, potentially leading to novel treatments for retinal diseases such as age-related macular degeneration and Stargardt disease .
1.2 Synthesis of Analogues
The compound serves as a precursor for synthesizing various analogues that exhibit enhanced biological activity. For example, the synthesis of 6-methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic acid utilizes this compound as an intermediate . This highlights its utility in developing new pharmacological agents.
Pharmacological Insights
2.1 Neuroprotective Properties
Research indicates that derivatives of ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate may exhibit neuroprotective properties. These compounds can potentially mitigate neuronal damage in various neurodegenerative disorders by modulating specific signaling pathways related to oxidative stress and inflammation .
2.2 Anticancer Activity
Preliminary studies suggest that certain derivatives may possess anticancer properties. The ability to modify the compound's structure has led to the development of analogues that show promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .
Synthetic Utility
3.1 Methodologies for Synthesis
The synthesis of ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate involves several key steps:
- Palladium-Catalyzed Amination : This method is effective for introducing functional groups into the cyclopentane framework.
- Boc-Deprotection : This step is crucial for obtaining the amine form necessary for further reactions .
The following table summarizes key synthetic methodologies associated with this compound:
Methodology | Description |
---|---|
Palladium-Catalyzed Amination | Introduces various functional groups into the structure |
Boc-Deprotection | Essential for obtaining active amine forms |
Hydrolysis | Converts esters to acids for further functionalization |
Case Studies
4.1 Case Study: Retinal Disease Treatment
A study published in PMC demonstrated the efficacy of a derivative based on ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate in reducing lipofuscin accumulation in retinal cells. This accumulation is linked to several retinal degenerative diseases . The compound showed a significant reduction in lipofuscin levels compared to controls.
4.2 Case Study: Cancer Cell Line Inhibition
In vitro assays conducted on various cancer cell lines revealed that specific analogues derived from this compound exhibited potent cytotoxic effects. The mechanism was traced back to their ability to induce apoptosis and inhibit proliferation pathways critical for cancer cell survival .
Eigenschaften
IUPAC Name |
ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO2.ClH/c1-2-14-8(13)9-4-3-5-10(9,11)7-12-6-9;/h12H,2-7H2,1H3;1H/t9-,10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSDYPCJZWKLGZ-DHTOPLTISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCC1(CNC2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12CCC[C@]1(CNC2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.